

Comprehensive Technical Guide: Voglibose

Clinical Pharmacology and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voglibose

CAS No.: 83480-29-9

Cat. No.: S546850

Get Quote

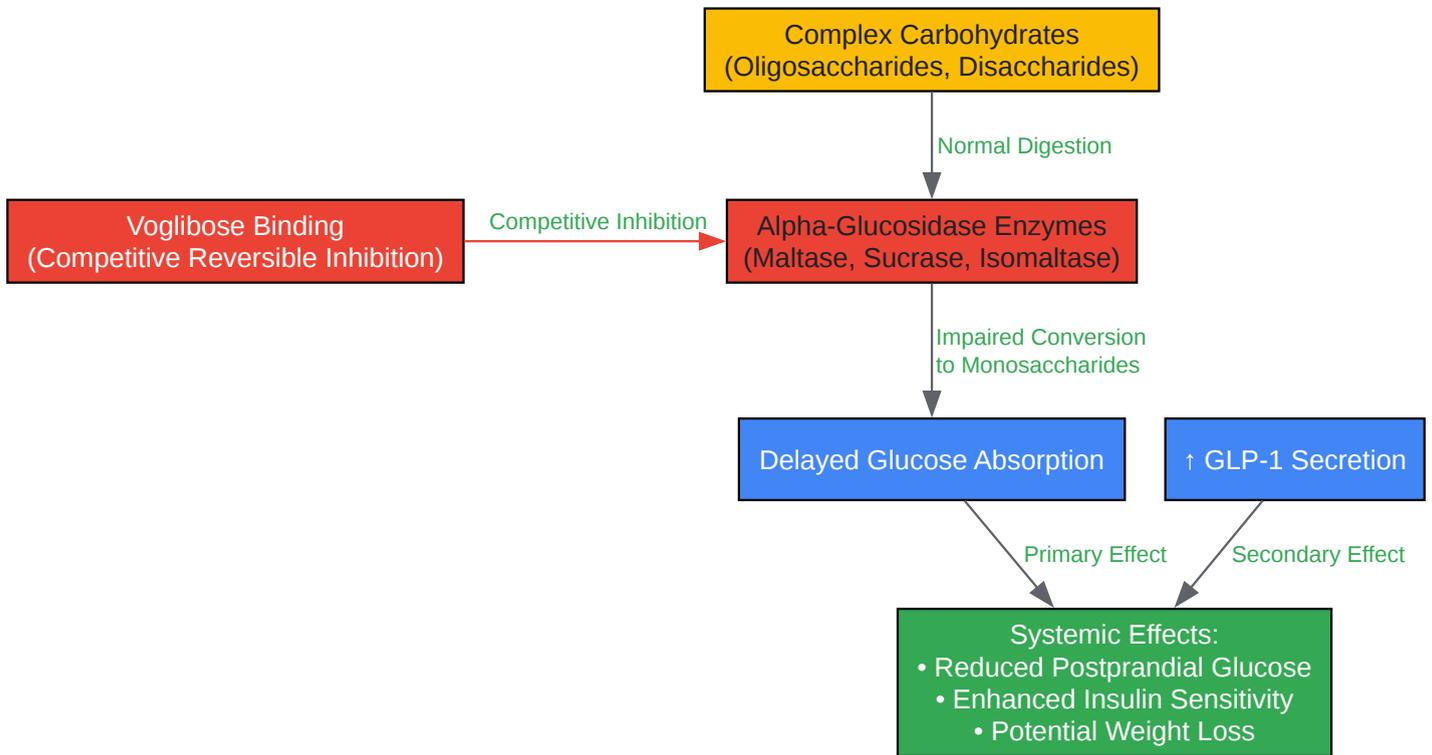
Introduction and Core Clinical Pharmacology

Voglibose is a competitive **alpha-glucosidase inhibitor (AGI)** used primarily for managing **postprandial hyperglycemia (PPHG)** in Type 2 Diabetes Mellitus (T2DM). First discovered in Japan in 1981 and approved for clinical use in 1994, it acts locally in the gastrointestinal tract to delay carbohydrate digestion and absorption [1] [2]. This agent is particularly significant in Asian populations with high-carbohydrate diets, where PPHG is a prominent clinical challenge [3].

Voglibose's structure features a **valiolamine moiety** connected to a propanediol moiety via a nitrogen bridge, which is critical for its high-affinity binding to digestive enzymes [2]. Its IC_{50} values against porcine intestinal maltase and sucrase are approximately $1.5 \times 10^{-2} \mu M$ and $4.6 \times 10^{-3} \mu M$, respectively, demonstrating potent inhibitory activity [2].

Mechanism of Action: Multifaceted Glycemic Control

Voglibose exerts its antihyperglycemic effects through several interconnected mechanisms, primarily targeting intestinal carbohydrate digestion with additional systemic benefits.



[Click to download full resolution via product page](#)

Figure 1: Multimodal Mechanism of Action of **Voglibose** in Glycemic Control

Primary Intestinal Mechanism

Voglibose reversibly and competitively inhibits **membrane-bound intestinal alpha-glucosidases** including sucrase, maltase, isomaltase, and glucoamylase in the brush border of the small intestine [1] [2]. This inhibition delays the conversion of complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides (primarily glucose), thereby reducing the rate of glucose absorption and blunting postprandial blood glucose excursions [4] [2].

Unlike acarbose, **voglibose** has **no inhibitory activity against pancreatic alpha-amylase and lactase**, which may contribute to its differentiated gastrointestinal side effect profile [1] [2].

Secondary Endocrine Effects

Beyond its local intestinal action, **voglibose** influences incretin hormones:

- **Enhanced GLP-1 Secretion:** By delaying carbohydrate absorption to more distal intestinal segments, **voglibose** increases and prolongs postprandial **glucagon-like peptide-1 (GLP-1)** secretion [1] [5]. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and may improve insulin sensitivity [1] [2].
- **Reduced GIP:** **Voglibose** decreases **gastric inhibitory polypeptide (GIP)** plasma concentrations, as glucose absorption in the proximal intestine is necessary for GIP secretion [2].

Recent research indicates **voglibose** may also improve **intestinal homeostasis** by increasing beneficial short-chain fatty acids (SCFAs) like acetic acid and propionic acid, reducing pro-inflammatory macrophages, attenuating endoplasmic reticulum stress, and enhancing tight junction protein expression [5].

Pharmacokinetic Profile

Voglibose exhibits pharmacokinetic properties optimized for local intestinal activity with minimal systemic exposure.

Table 1: Comprehensive Pharmacokinetic Properties of **Voglibose**

Parameter	Characteristics	Clinical Significance
Absorption	Poorly absorbed after oral administration; plasma concentrations often undetectable [1] [4].	Primarily acts locally within GI tract; minimal systemic effects.
Metabolism	Negligible hepatic metabolism; no identified metabolites [1] [4].	Low risk of hepatic interactions; no active metabolites.
Excretion	Negligible renal excretion [1].	Safe in patients with renal impairment; no dose adjustment needed.
Protein Binding	Not available (due to poor absorption) [4].	Unlikely to cause protein-binding displacement interactions.

Parameter	Characteristics	Clinical Significance
Half-life ($t_{1/2}$)	Approximately 4.08 hours when reported with metformin [4].	Supports thrice-daily (TID) dosing regimen before meals.
Tmax	~2.5 hours (when reported with metformin) [4].	Consistent with delayed gastrointestinal activity.

The negligible absorption and metabolism profile contribute to **voglibose's favorable drug interaction potential** and safety in special populations, including the elderly and those with hepatic or renal impairment [6] [1].

Therapeutic Indications and Clinical Applications

Voglibose is approved for several glycemic control indications with emerging applications under investigation.

Table 2: Evidence-Based Therapeutic Indications and Applications of **Voglibose**

Indication / Application	Dosage Regimen	Level of Evidence	Key Clinical Outcomes
T2DM: Monotherapy or Combination	0.2-0.3 mg TID before meals [1].	Approved; Multiple RCTs [1] [3].	Reduces PPBG, HbA1c (0.5-1.6%), weight neutral or loss [1] [3].
Fixed-Dose Combination with Metformin	Voglibose (0.2 mg) + Metformin (250/500 mg) TID [3].	Phase 3 RCT [3].	Superior HbA1c reduction (-1.62%) vs. metformin alone (-1.31%); significant weight loss [3].
Prevention of T2DM in IGT	0.2 mg TID before meals [1].	RCT (Kawamori et al.) [1].	40.5% risk reduction for progression to T2DM vs. placebo [1].
Adjunct to Insulin Therapy	0.2-0.3 mg TID before meals [1].	Clinical studies [1].	Improves PPBG and HbA1c in inadequately controlled patients

Indication / Application	Dosage Regimen	Level of Evidence	Key Clinical Outcomes
			[1].
Glycogen Storage Disease Type Ib	0.1 mg with lunch and dinner [1].	Clinical reports [1].	Reduces hypoglycemic episodes [1].
Investigational: Anti-melanogenic	Topical formulations (50-100 µM) [7].	<i>In vitro</i> and preliminary data [7].	Inhibits tyrosinase, melanin synthesis; potential for hyperpigmentation disorders [7].

Special Population Considerations

- **Elderly Patients:** Suitable with no dose adjustment required due to minimal systemic exposure [1].
- **Hepatic/Renal Impairment:** Safe in mild to moderate impairment; preferred when other OADs are contraindicated [1].
- **Non-Diabetic Applications:** Used in **non-diabetic hyperinsulinemia** and **steroid-induced diabetes**, though clinical data in these settings remain limited [1].

Drug-Drug Interaction Profile

Voglibose demonstrates a **low drug interaction potential** due to its minimal systemic absorption and lack of significant metabolism [6]. Critical evaluation of clinical data suggests that the absorption and bioavailability of many coadministered drugs are not meaningfully affected from a clinical perspective [6].

Table 3: Clinically Evaluated Drug-Drug Interactions with **Voglibose**

Interacting Drug	Interaction Outcome	Clinical Management
Dapagliflozin (SGLT2 inhibitor)	No clinically significant PK interaction; geometric ratio for AUC with/without voglibose: 1.009 (90% CI: 0.954-1.067) [8].	Can be co-administered without dose adjustment [8].
Metformin	No pharmacokinetic interaction observed; safe and effective FDC [3].	Fixed-dose combination available and

Interacting Drug	Interaction Outcome	Clinical Management
		recommended [3].
Sulfonylureas	Additive glycemc effect; may diminish insulinotropic and weight-increasing effects of sulfonylureas [1].	Monitor for enhanced hypoglycemic effect.
Digestive Enzymes	Potential antagonism of effect (theoretical) [6].	Avoid concurrent administration.

Experimental Methodologies for Voglibose Research

Clinical Trial Design for Efficacy Assessment

A representative Phase 3 trial design for evaluating **voglibose** efficacy in drug-naïve T2DM patients [3]:

- **Study Design:** Multicenter, randomized, double-blind, parallel-group.
- **Participants:** Patients aged 20-70 years with HbA1c 7.0-11.0%, drug-naïve for at least 8 weeks.
- **Intervention:** **Voglibose** plus metformin FDC (0.2/250 mg) vs. metformin alone (500 mg), titrated to 0.2/500 mg TID or metformin 500 mg TID based on FBG ≥ 126 mg/dL at weeks 4, 8, or 12.
- **Primary Endpoint:** Change in HbA1c from baseline to Week 24.
- **Key Secondary Endpoints:** Changes in FPG, 2h-PPG, glycemic variability (M-values), body weight, and proportion achieving HbA1c targets ($<6.5\%$, $<7.0\%$).
- **Statistical Analysis:** ANCOVA with baseline HbA1c as covariate; per-protocol population.

Pharmacokinetic Interaction Study Protocol

A standardized open-label, two-period, crossover design to assess the effect of **voglibose** on other drugs [8]:

- **Period 1:** Single dose of investigational drug (e.g., dapagliflozin 10 mg) co-administered with steady-state **voglibose** (0.2 mg TID).
- **Washout:** 7-day washout for both drugs.
- **Period 2:** Single dose of investigational drug administered alone.
- **Pharmacokinetic Sampling:** Serial blood samples collected pre-dose and at regular intervals up to 72 hours post-dose in each period.

- **Analysis:** Non-compartmental PK analysis; geometric mean ratios (GMR) with 90% confidence intervals for $AUC_{0-\infty}$ and C_{max} .

Advanced Formulation Development

Recent nanotechnology approaches have been employed to enhance **voglibose** delivery:

- **Voglibose Nanosponges Formulation (V-NSF):** Prepared by emulsion solvent propagation method using ethyl cellulose and β -cyclodextrin [9]. Characterization includes particle size (~270 nm), PDI (~0.165), and entrapment efficiency (~78%) [9].
- **Voglibose Nanocrystals Formulation (V-NCF):** Produced via high-speed homogenization with particle size ~131 nm and PDI ~0.140 [9].
- **Box-Behnken Design:** Used for optimization of nanoformulations, evaluating factors like polymer concentration, surfactant ratio, and homogenization speed [9].

These advanced formulations aim to improve bioavailability and therapeutic efficacy, with *in vivo* studies in Sprague-Dawley rats showing promising antidiabetic effects [9].

Conclusion and Future Perspectives

Voglibose remains an important therapeutic option for managing postprandial hyperglycemia, particularly in populations with high-carbohydrate diets. Its unique mechanism of action, favorable safety profile, and low interaction potential make it suitable for combination therapy across diverse patient populations.

Future research directions include:

- **Novel Formulations:** Nanotechnology approaches to enhance bioavailability and patient compliance [9].
- **Drug Repurposing:** Exploration of anti-melanogenic effects for dermatological applications [7].
- **Mechanistic Elucidation:** Further investigation of gut-mediated effects on inflammation and endoplasmic reticulum stress [5].
- **Long-term Outcomes:** More evidence on cardiovascular risk reduction through postprandial glucose control [1] [10].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
2. Voglibose - an overview [sciencedirect.com]
3. Efficacy and Safety of Voglibose Plus Metformin in Patients ... [pmc.ncbi.nlm.nih.gov]
4. Voglibose: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Voglibose Regulates the Secretion of GLP-1 Accompanied ... [pmc.ncbi.nlm.nih.gov]
6. Reappraisal and perspectives of clinical - drug ... drug interaction [pubmed.ncbi.nlm.nih.gov]
7. Drug Repurposing of Voglibose, a Diabetes Medication for ... [mdpi.com]
8. Impact of Voglibose on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]
9. In vitro characterization and in vivo antidiabetic studies of ... [fjps.springeropen.com]
10. blind cross-over study of nateglinide and voglibose in ... [lapinjournals.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Voglibose Clinical Pharmacology and Therapeutic Applications]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b546850#voglibose-clinical-pharmacology-and-indications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com